(3R)-1-(pyridine-3-sulfonyl)pyrrolidin-3-aminedihydrochloride
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Overview
Description
(3R)-1-(pyridine-3-sulfonyl)pyrrolidin-3-aminedihydrochloride is a synthetic organic compound that belongs to the class of sulfonyl-containing pyrrolidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-1-(pyridine-3-sulfonyl)pyrrolidin-3-aminedihydrochloride typically involves the following steps:
Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Amination: The amine group is introduced through a nucleophilic substitution reaction.
Formation of Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidine ring or the sulfonyl group.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyridine ring or the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or antimicrobial activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (3R)-1-(pyridine-3-sulfonyl)pyrrolidin-3-aminedihydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor function, or alteration of gene expression.
Comparison with Similar Compounds
Similar Compounds
(3S)-1-(pyridine-3-sulfonyl)pyrrolidin-3-aminedihydrochloride: A stereoisomer with different biological activity.
1-(pyridine-3-sulfonyl)pyrrolidine: Lacks the amine group, resulting in different chemical properties.
(3R)-1-(pyridine-4-sulfonyl)pyrrolidin-3-aminedihydrochloride: Variation in the position of the sulfonyl group on the pyridine ring.
Uniqueness
(3R)-1-(pyridine-3-sulfonyl)pyrrolidin-3-aminedihydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
(3R)-1-pyridin-3-ylsulfonylpyrrolidin-3-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2S.2ClH/c10-8-3-5-12(7-8)15(13,14)9-2-1-4-11-6-9;;/h1-2,4,6,8H,3,5,7,10H2;2*1H/t8-;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOURCRTVSKQWIT-YCBDHFTFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)S(=O)(=O)C2=CN=CC=C2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1N)S(=O)(=O)C2=CN=CC=C2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.20 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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